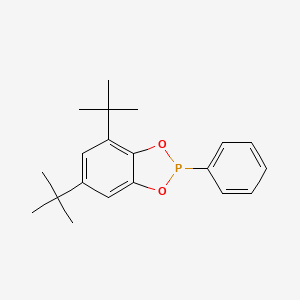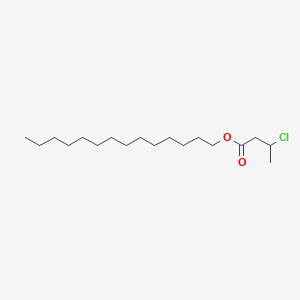
Tetradecyl 3-chlorobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetradecyl 3-chlorobutanoate is an organic compound with the molecular formula C₁₈H₃₅ClO₂.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tetradecyl 3-chlorobutanoate can be synthesized through the esterification of 3-chlorobutanoic acid with tetradecanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reactants and stringent control of reaction parameters are crucial to obtaining a high-quality product.
Análisis De Reacciones Químicas
Types of Reactions
Tetradecyl 3-chlorobutanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of a strong acid or base to yield 3-chlorobutanoic acid and tetradecanol.
Common Reagents and Conditions
Hydrolysis: Typically carried out using hydrochloric acid or sodium hydroxide under reflux conditions.
Substitution: Common reagents include sodium hydroxide or potassium hydroxide, often in an aqueous or alcoholic medium.
Major Products Formed
Hydrolysis: 3-chlorobutanoic acid and tetradecanol.
Substitution: Various substituted butanoates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Tetradecyl 3-chlorobutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Used in the formulation of specialty chemicals and surfactants.
Mecanismo De Acción
The mechanism of action of tetradecyl 3-chlorobutanoate involves its interaction with lipid membranes due to its amphiphilic structure. The long tetradecyl chain allows it to integrate into lipid bilayers, potentially disrupting membrane integrity and affecting cellular processes. The 3-chlorobutanoate group may also participate in biochemical reactions, further influencing its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
Tetradecyl 4-chlorobutanoate: Similar structure but with the chlorine atom at the 4-position.
3-chlorobutanoic acid: The parent acid without the tetradecyl chain.
Uniqueness
Tetradecyl 3-chlorobutanoate is unique due to the combination of a long alkyl chain and a chlorinated butanoate group. This dual functionality allows it to interact with both hydrophobic and hydrophilic environments, making it versatile for various applications.
Propiedades
Número CAS |
88395-90-8 |
|---|---|
Fórmula molecular |
C18H35ClO2 |
Peso molecular |
318.9 g/mol |
Nombre IUPAC |
tetradecyl 3-chlorobutanoate |
InChI |
InChI=1S/C18H35ClO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-21-18(20)16-17(2)19/h17H,3-16H2,1-2H3 |
Clave InChI |
VPACIBXKLYDYCC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCOC(=O)CC(C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


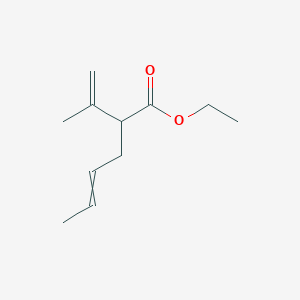
![4-[(4-Phenylpiperazin-1-yl)methyl]naphthalene-1-carbonitrile](/img/structure/B14395215.png)
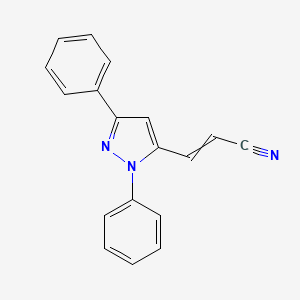
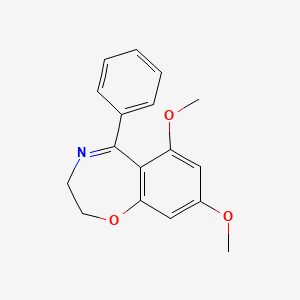
![5-{[4-(Benzyloxy)phenyl]disulfanyl}-3-hydroxy-3-methylpentanoic acid](/img/structure/B14395237.png)
![2,4,6-Trimethoxy-3-[(propan-2-yl)oxy]phenol](/img/structure/B14395249.png)
![2-[(Hexadecyloxy)carbonyl]phenyl 2-nitrobenzoate](/img/structure/B14395255.png)
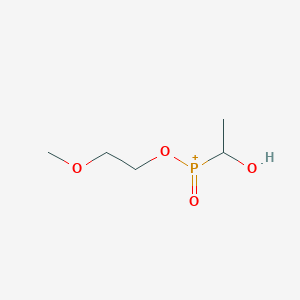
![2-[3-(2-Methylpropoxy)naphthalen-2-yl]-1H-imidazo[4,5-b]pyridine](/img/structure/B14395270.png)
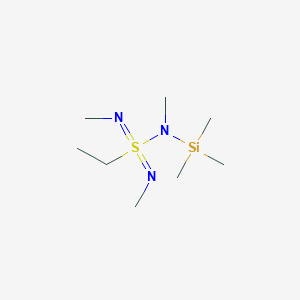
![N,N-Bis{2-[(naphthalen-1-yl)oxy]ethyl}acetamide](/img/structure/B14395280.png)
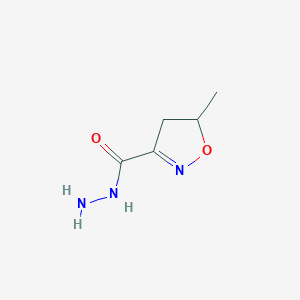
![4-[(E)-(4-Butoxyphenyl)diazenyl]-N-[(4-octylphenyl)methyl]naphthalen-1-amine](/img/structure/B14395295.png)
